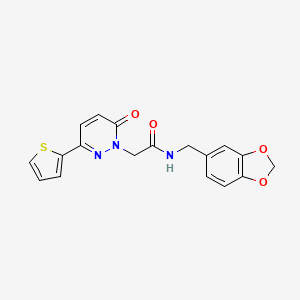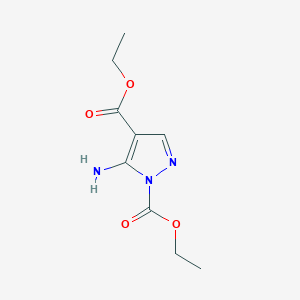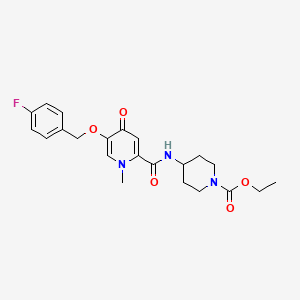methyl}phenol CAS No. 183666-92-4](/img/structure/B2675789.png)
2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](piperidin-1-yl)methyl}phenol
Übersicht
Beschreibung
“2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol” is a hindered phenolic compound that is used as an antioxidant to stabilize lubricant oils . It has a molecular weight of 263.42 and its linear formula is (CH3)2NCH2C6H2[C(CH3)3]2OH .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature, with a boiling point of 172 °C/30 mmHg and a melting point of 90-95 °C .Wissenschaftliche Forschungsanwendungen
Antioxidant Use
The dominant use of 2,6-di-tert-butylphenol, a precursor to the compound , is as an antioxidant . This suggests that the compound could also be used in this capacity.
Light-Protection Agents
2,6-di-tert-butylphenol is used to create more complex compounds that serve as antioxidants and light-protection agents . These compounds are used for the stabilization of polymers, indicating a potential application in the polymer industry.
Generation of Enol Triflates
2,6-Di-tert-butyl-4-methylpyridine, a related compound, is used for the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . This suggests a potential application in organic synthesis.
Synthesis of 1,2-dihydro-2-silanaphthalene Derivatives
2,6-Di-tert-butyl-4-methylpyridine is also used in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives . This indicates a potential application in the production of these derivatives.
Base in PtCl4-Catalyzed Cyclization Reactions
2,6-Di-tert-butyl-4-methylpyridine is used as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives . This suggests a potential application in catalysis.
Crystal Structure Analysis
The crystal structure of 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one, a related compound, has been analyzed . This suggests a potential application in crystallography and materials science.
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-piperidin-1-ylmethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O/c1-27(2,3)23-18-21(19-24(26(23)31)28(4,5)6)25(30-16-10-9-11-17-30)20-12-14-22(15-13-20)29(7)8/h12-15,18-19,25,31H,9-11,16-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHNVMVNFLNHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)
![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)
![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2675718.png)


![methyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetate](/img/structure/B2675727.png)
